(4-Bromo-3-methoxyphenyl)boronic acid
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Overview
Description
“(4-Bromo-3-methoxyphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . For instance, the reaction of the Grignard of 14 with B(OMe)3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .
Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they are used for Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and palladium-catalyzed stereoselective Heck-type reactions .
Scientific Research Applications
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Biomedical Applications
- Boronic acid-containing hydrogels are important intelligent materials . With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility, and self-healing . These materials have found important applications in many areas, especially in biomedical areas . Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
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Medicinal Chemistry
- Boronic acids and their derivatives have been growing in interest in medicinal chemistry . Several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are addressed . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
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Polymeric Carbon Nitride
- As a promising two-dimensional (2D) conjugated polymer, polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry .
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Borophene Nanomaterials
- Borophene is an allotropic form of boron that exists in different dimensional forms from zero-dimensional (0D) to three-dimensional (3D) with excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, metallic nature, etc . Due to these outstanding properties, borophene is mainly used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors . This review presents a summary of the different synthesis methods of borophene nanomaterials and describes their potential applications in biosensing .
Safety And Hazards
properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYXSUMYJSZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681532 |
Source
|
Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)boronic acid | |
CAS RN |
1256345-59-1 |
Source
|
Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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